Cas no 30134-12-4 (Phenyl 3-Phenylpropyl sulphide)

Phenyl 3-Phenylpropyl sulphide 化学的及び物理的性質
名前と識別子
-
- Benzene,[(3-phenylpropyl)thio]-
- 3-phenylpropylsulfanylbenzene
- PHENYL 3-PHENYLPROPYL SULPHIDE
- 3-phenyl-1-phenylthiopropane
- phenyl 3-phenylpropylsulfide
- Sulfide,phenyl 3-phenylpropyl
- [(3-phenylpropyl)sulfanyl]benzene
- phenyl 3-phenylpropyl sulfide
- FT-0638907
- A820221
- DTXSID30184221
- NSC-163395
- Phenyl(3-phenylpropyl)sulfane
- Phenyl3-phenylpropylsulphide
- UJRJBPIWQWWQMB-UHFFFAOYSA-N
- Sulfide, phenyl 3-phenylpropyl,
- [(3-Phenylpropyl)thio]benzene
- SCHEMBL1932895
- NSC 163395
- 30134-12-4
- (3-phenylpropylthio)benzene
- NSC163395
- AKOS024323057
- Phenyl 3-Phenylpropyl sulphide
-
- インチ: InChI=1S/C15H16S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2
- InChIKey: UJRJBPIWQWWQMB-UHFFFAOYSA-N
- ほほえんだ: C1(CCCSC2C=CC=CC=2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 228.09700
- どういたいしつりょう: 228.09727168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 25.3Ų
じっけんとくせい
- PSA: 25.30000
- LogP: 4.41150
Phenyl 3-Phenylpropyl sulphide セキュリティ情報
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
Phenyl 3-Phenylpropyl sulphide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Phenyl 3-Phenylpropyl sulphide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1260554-1g |
Benzene,[(3-phenylpropyl)thio]- |
30134-12-4 | 98% | 1g |
$235 | 2024-06-07 | |
A2B Chem LLC | AD51648-250mg |
Benzene,[(3-phenylpropyl)thio]- |
30134-12-4 | 98% | 250mg |
$45.00 | 2024-04-20 | |
A2B Chem LLC | AD51648-5g |
Benzene,[(3-phenylpropyl)thio]- |
30134-12-4 | 98% | 5g |
$270.00 | 2024-04-20 | |
1PlusChem | 1P007JY8-250mg |
Benzene,[(3-phenylpropyl)thio]- |
30134-12-4 | 98% | 250mg |
$76.00 | 2025-02-22 | |
1PlusChem | 1P007JY8-5g |
Benzene,[(3-phenylpropyl)thio]- |
30134-12-4 | 98% | 5g |
$327.00 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646667-250mg |
Phenyl(3-phenylpropyl)sulfane |
30134-12-4 | 98% | 250mg |
¥564.00 | 2024-08-02 | |
eNovation Chemicals LLC | Y1260554-5g |
Benzene,[(3-phenylpropyl)thio]- |
30134-12-4 | 98% | 5g |
$535 | 2025-02-28 | |
TRC | B522330-100mg |
Phenyl 3-Phenylpropyl sulphide |
30134-12-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1260554-5g |
Benzene,[(3-phenylpropyl)thio]- |
30134-12-4 | 98% | 5g |
$505 | 2024-06-07 | |
1PlusChem | 1P007JY8-1g |
Benzene,[(3-phenylpropyl)thio]- |
30134-12-4 | 98% | 1g |
$125.00 | 2025-02-22 |
Phenyl 3-Phenylpropyl sulphide 関連文献
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Phenyl 3-Phenylpropyl sulphideに関する追加情報
Phenyl 3-Phenylpropyl Sulphide (CAS No. 30134-12-4): A Comprehensive Overview
Phenyl 3-Phenylpropyl Sulphide, with the chemical formula C₁₄H₁₄S, is a sulfur-containing organic compound characterized by its distinctive thioether structure. This compound, identified by its CAS number 30134-12-4, has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its unique molecular architecture and potential biological activities. The presence of two aromatic rings and a sulfur bridge makes it a versatile scaffold for designing novel therapeutic agents.
The< strong>phenyl 3-phenylpropyl sulphide molecule exhibits a high degree of structural complexity, which contributes to its diverse chemical reactivity. The sulfur atom in the thioether linkage serves as a crucial site for various functionalization reactions, enabling the synthesis of more complex derivatives. These derivatives have been explored for their potential applications in drug discovery, particularly in the development of compounds targeting neurological and inflammatory disorders.
Recent advancements in synthetic chemistry have facilitated the efficient preparation of< strong>phenyl 3-phenylpropyl sulphide and its derivatives. Modern methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled the construction of intricate molecular frameworks with high precision. These techniques have not only improved the yield and purity of the target compounds but also opened new avenues for structural diversification.
In the realm of pharmaceutical research, phenyl 3-phenylpropyl sulphide has been investigated for its potential pharmacological properties. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in pathophysiological processes. For instance, preliminary in vitro studies have indicated that derivatives of this scaffold could modulate inflammatory pathways by interacting with specific molecular targets. Such findings highlight the compound's promise as a lead structure for further medicinal chemistry optimization.
The< strong>CAS no 30134-12-4 designation ensures that researchers can reliably identify and source this compound for their experiments. The standardized nomenclature provided by CAS numbers is essential for maintaining consistency in scientific literature and patent filings. This system allows researchers to easily retrieve relevant information, including synthesis protocols, spectroscopic data, and biological activity reports, facilitating efficient research workflows.
The synthesis of< strong>phenyl 3-phenylpropyl sulphide involves multi-step organic transformations that highlight the ingenuity of modern synthetic strategies. Key steps often include the formation of the thioether bond through nucleophilic substitution or metal-catalyzed coupling reactions. The choice of reagents and catalysts can significantly influence the reaction efficiency and regioselectivity, making it crucial to optimize these conditions for large-scale production.
Biological evaluation of< strong>phenyl 3-phenylpropyl sulphide has revealed intriguing properties that warrant further investigation. For example, certain derivatives have shown antioxidant and anti-inflammatory activities in preclinical models. These effects are attributed to the ability of the sulfur-containing moiety to interact with biological systems, modulating key signaling pathways. Such findings underscore the importance of exploring structurally diverse sulfides as potential therapeutic candidates.
The< strong>CAS no 30134-12-4 compound's role in drug discovery extends beyond its direct biological activity. It serves as a valuable intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles. By leveraging its structural features, chemists can design libraries of derivatives that exhibit tailored properties for specific therapeutic applications. This modular approach has accelerated the development pipeline for novel drugs targeting various diseases.
The growing interest in< strong>phenyl 3-phenylpropyl sulphide underscores its significance in contemporary chemical biology research. The integration of computational methods, such as molecular docking and virtual screening, has further enhanced our understanding of how this compound interacts with biological targets. These computational tools allow researchers to predict binding affinities and optimize lead structures before conducting costly wet-lab experiments.
In conclusion, Phenyl 3-Phenylpropyl Sulphide (CAS No. 30134-12-4) represents a fascinating compound with broad applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and potential biological activities make it a compelling candidate for further research and development. As synthetic methodologies continue to evolve, we can anticipate even more innovative applications emerging from this versatile scaffold.
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